2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene
Description
2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene (CAS: 2096334-15-3) is a halogenated aromatic alkene characterized by a propenyl chain substituted with bromine at position 2 and a 4-bromo-2-fluorophenyl group at position 2. This compound is structurally notable for its dual bromine substituents and a fluorine atom on the phenyl ring, which confer unique electronic and steric properties. It has been utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science applications. However, recent market analyses indicate that this compound has been discontinued by major suppliers such as CymitQuimica, likely due to regulatory constraints or shifts in industrial demand .
Properties
IUPAC Name |
4-bromo-1-(2-bromoprop-2-enyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUMGJMRRBEDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene typically involves the bromination of 3-(4-bromo-2-fluorophenyl)-1-propene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
The major products formed from these reactions include substituted derivatives, epoxides, and reduced alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthetic Utility : The bromine atoms in this compound enable cross-coupling reactions (e.g., Heck, Suzuki), though its discontinued status limits current use .
- Safety and Handling : Analogues like 2-bromo-3-(3-chloro-5-fluorophenyl)-1-propene require stringent safety protocols (GHS Category 2 for skin irritation) .
Biological Activity
2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene is a halogenated organic compound characterized by its unique structure, which includes multiple halogen substituents on a propene backbone. This structural configuration enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
- Molecular Formula : C₉H₈Br₂F
- Molecular Weight : Approximately 291.97 g/mol
- Structure : The compound features a propene chain with bromine and fluorine substituents, which influence its electronic properties and reactivity.
Biological Activity Overview
Research into the biological activity of this compound indicates potential interactions with various biological targets. The presence of halogens can enhance binding affinity to enzymes or receptors, potentially leading to significant pharmacological effects.
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes, suggesting that this compound may also exhibit enzyme inhibitory properties.
- Receptor Interaction : The halogen substituents can increase the lipophilicity and steric properties of the molecule, facilitating interactions with various receptors, including those involved in neurotransmission and cell signaling.
Antimicrobial Activity
A study focusing on halogenated compounds found that derivatives similar to this compound exhibited significant antimicrobial properties. The presence of bromine and fluorine atoms was correlated with enhanced activity against bacterial strains, indicating potential use as antimicrobial agents .
Cytotoxicity Studies
In vitro studies have demonstrated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For instance, research has shown that halogenated alkenes can disrupt cellular processes, leading to apoptosis in tumor cells. This suggests that this compound may have similar cytotoxic potential .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| This compound | C₉H₈Br₂F | Potential enzyme inhibitor; antimicrobial |
| 4-Bromo-2-fluorophenol | C₆H₄BrF | Antimicrobial properties; moderate cytotoxicity |
| 3-(4-Bromophenyl)-2-chloro-1-propene | C₉H₈BrCl | Cytotoxic effects in cancer studies |
Synthesis and Applications
The synthesis of this compound typically involves halogenation reactions that introduce bromine and fluorine substituents onto the propene backbone. This compound is not only significant for its biological activities but also serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
